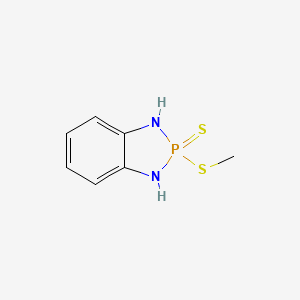
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione is a heterocyclic compound that contains sulfur, nitrogen, and phosphorus atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione typically involves the reaction of heteroaromatic aminoesters and aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine. This reaction results in the annelation of a pyrimido[1,2-a]pyrimidine moiety in a one-pot process . The reaction conditions often include heating the starting materials in hexamethylphosphoramide (HMPA) to 150°C or without solvent to 170°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex heterocyclic structures.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing biochemical pathways. The presence of sulfur, nitrogen, and phosphorus atoms allows it to participate in a range of chemical reactions, making it a versatile compound in both biological and chemical contexts.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine
- 2-(Methylsulfanyl)ethane-1-sulfonate
- 2-(Methylsulfanyl)ethan-1-amine
Uniqueness
2-(Methylsulfanyl)-2,3-dihydro-1H-1,3,2lambda~5~-benzodiazaphosphole-2-thione is unique due to its combination of sulfur, nitrogen, and phosphorus atoms within a single heterocyclic structure. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
90682-48-7 |
|---|---|
Fórmula molecular |
C7H9N2PS2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C7H9N2PS2/c1-12-10(11)8-6-4-2-3-5-7(6)9-10/h2-5H,1H3,(H2,8,9,11) |
Clave InChI |
NXPQWAZUKBEMPJ-UHFFFAOYSA-N |
SMILES canónico |
CSP1(=S)NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
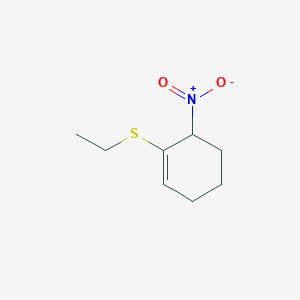
![4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide](/img/structure/B14373377.png)

![1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14373384.png)

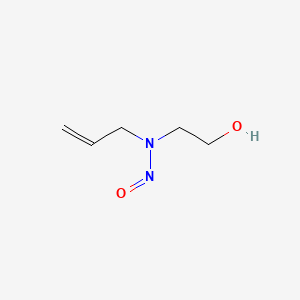
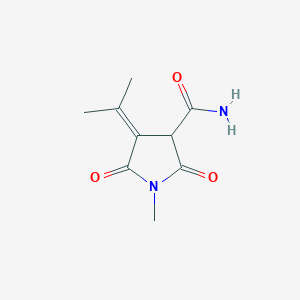
![Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate](/img/structure/B14373400.png)
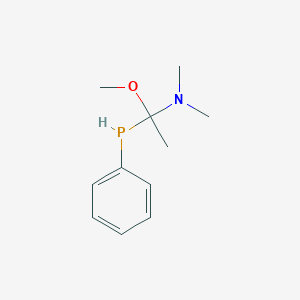
![N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide](/img/structure/B14373403.png)
![Methyl 3-[(4-azidophenyl)disulfanyl]propanoate](/img/structure/B14373417.png)
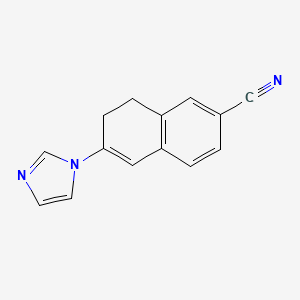
methanone](/img/structure/B14373435.png)
